Hydrastinine
Overview
Description
Hydrastinine is a semisynthetic alkaloid derived from the hydrolysis of the alkaloid hydrastine, which is found naturally in small quantities in Hydrastis canadensis L. (Ranunculaceae) . It was produced by oxidative splitting of hydrastine hydrochloride with nitric acid . The drug was patented by Bayer as a haemostatic drug during the 1910s .
Synthesis Analysis
The synthesis of Hydrastinine involves the oxidative splitting of hydrastine hydrochloride with nitric acid . The first known synthesis of methylenedioxymethamphetamine (MDMA) was actually an intermediate in the synthesis of the methylated analogue of hydrastinine, methylhydrastinine .Molecular Structure Analysis
The molecular formula of Hydrastinine is C11H13NO3 . The InChI key is YOJQZPVUNUQTDF-UHFFFAOYSA-N .Chemical Reactions Analysis
Hydrastinine is produced by the oxidative splitting of hydrastine hydrochloride with nitric acid . It has also been found as an impurity or side product in MDMA synthesis performed by low pressure amination of 3,4-methylenedioxyphenylpropan-2-one with methylamine .Physical And Chemical Properties Analysis
Hydrastinine has a molar mass of 207.229 g·mol −1 . It is recommended to be stored at -20°C, protected from light, and stored under nitrogen .Scientific Research Applications
General Effects and Influence on Organ Systems
- Effects on Nervous System, Blood, and Lymph Circulation: Hydrastinine has been studied for its general effects, particularly focusing on the nervous system and its influence on blood and lymph circulation. Experiments conducted on both frogs and warm-blooded animals have explored these aspects in detail (Archangelshy, 2020).
Biochemical Studies and Cellular Effects
- Inhibition of Dopamine Biosynthesis in PC12 Cells: Research has shown that certain hydrastine derivatives can significantly inhibit dopamine content in PC12 cells. This includes findings on how these derivatives influence tyrosine hydroxylase activity and intracellular calcium concentration, suggesting a role for hydrastine derivatives in modulating dopamine biosynthesis (Kim et al., 2001).
Alkaloid Synthesis and Derivatives
- Alkaloid Synthesis from Plants: Studies have isolated hydrastinine from various plants, such as Dactylicapnos torulosa, and explored its derivatives. The research includes elucidation of structures through spectroscopic methods and their potential applications (Zhang et al., 1994).
- Synthesis Processes: The synthesis of hydrastinine itself has been a subject of research, delving into the processes and outcomes of its chemical synthesis (Haworth et al., 1950).
Photocytotoxicity and Photoprotective Effects
- Photocytotoxicity in Human Cells: Research has investigated the photocytotoxic effects of alkaloids from Goldenseal, which includes hydrastinine. This study focused on the impact of these alkaloids on human lens and retinal pigment epithelial cells, contributing to our understanding of their photoprotective and photocytotoxic properties (Chignell et al., 2007).
Quantitative Analysis and Quality Control
- Quantitative Analysis in Homeopathic Preparations: Hydrastinine, along with other alkaloids, has been analyzed in homeopathic preparations of Hydrastis canadensis. This research aids in the development of quality control methods for herbal preparations, ensuring consistency and safety (Pillai et al., 2013).
Therapeutic Applications and Toxicity Studies
- Mechanism Study of Goldenseal-associated DNA Damage: A study focused on the toxicity of goldenseal alkaloid constituents, including hydrastinine, and their potential DNA damage mechanisms. This research is vital in understanding the therapeutic and toxicological aspects of hydrastinine and related compounds (Chen et al., 2013).
Future Directions
Hydrastinine has been found to exert a significant synergistic effect on Acute Myelocytic Leukemia (AML) . The combined use of Hydrastinine and β-sitosterol significantly inhibited the growth of AML cells and improved the drug sensitivity of AML cells to ferroptosis inducers . This suggests potential future directions for the use of Hydrastinine in cancer treatment.
properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5,11,13H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQZPVUNUQTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4884-68-8 (hydrochloride) | |
Record name | Hydrastinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006592854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048073 | |
Record name | Hydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrastinine | |
CAS RN |
6592-85-4 | |
Record name | Hydrastinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6592-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006592854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRASTININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1I0L48X6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.